Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate
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Overview
Description
Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate is a chemical compound that has shown significant potential in scientific research applications. It is a cyclopropane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate is not fully understood, but it is believed to interact with enzymes and proteins through its cyclopropane and formyl groups. It has been shown to inhibit enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been studied for its potential in inhibiting cancer cell growth through its interaction with histone deacetylases.
Biochemical And Physiological Effects
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. It has also been studied for its potential in improving cognitive function and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and potential toxicity at high concentrations. It is important to carefully consider these factors when designing experiments using methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate.
Future Directions
There are several future directions for research on methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate, including further studies on its mechanism of action and potential in medicinal chemistry. It could also be studied for its potential in agricultural applications, including as a pesticide or herbicide. Additionally, there is potential for the development of new synthetic methods for methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate, which could improve its purity and yield.
Synthesis Methods
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with methanol and formaldehyde, or the reaction of cyclopropanecarboxaldehyde with methyl formate and a reducing agent. The synthesis method can affect the purity and yield of the compound, and it is important to choose a reliable and efficient method for scientific research applications.
Scientific Research Applications
Methyl (Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate)-2-formylcyclopropane-1-carboxylate has shown potential in various scientific research applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a ligand in coordination chemistry. It has also been studied for its potential in medicinal chemistry, including as an inhibitor of enzymes involved in cancer and inflammation.
properties
CAS RN |
159000-41-6 |
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Product Name |
Methyl (1S,2R)-2-formylcyclopropane-1-carboxylate |
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
methyl (1S,2R)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)5-2-4(5)3-7/h3-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
YPCWFMYMKSRCAZ-WHFBIAKZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]1C=O |
SMILES |
COC(=O)C1CC1C=O |
Canonical SMILES |
COC(=O)C1CC1C=O |
synonyms |
Cyclopropanecarboxylic acid, 2-formyl-, methyl ester, (1S,2R)- (9CI) |
Origin of Product |
United States |
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